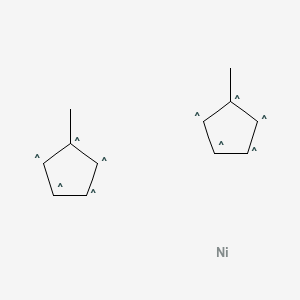
Potassium tantalum oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tantalum oxide, with the chemical formula KTaO₃, is a perovskite metal oxide semiconductor. It is known for its excellent electronic and optical properties, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium tantalum oxide can be synthesized through various methods. One common method involves the reaction of tantalum pentoxide (Ta₂O₅) with potassium carbonate (K₂CO₃) at high temperatures. The reaction typically occurs in a solid-state reaction furnace at temperatures around 1000°C .
Industrial Production Methods
In industrial settings, this compound is often produced through a process involving the fusion of niobium pentoxide (Nb₂O₅) with potassium oxide (K₂O) at elevated temperatures. The resulting product is then subjected to water leaching, evaporation, and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of potassium, tantalum, and oxygen atoms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. For example, it reacts with hydrofluoric acid (HF) to form tantalum fluoride (TaF₅) and potassium fluoride (KF). The reaction conditions typically involve elevated temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include tantalum fluoride, potassium fluoride, and various intermediate compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium tantalum oxide has a wide range of scientific research applications due to its unique properties. It is used in:
Optoelectronics: Its high refractive index and good absorption properties make it suitable for use in optoelectronic devices.
Photocatalysis: It is an effective photo-assistive agent for water electrolysis and other photocatalytic processes.
Luminescence: Its electronic properties make it valuable in luminescent materials and devices.
Tunable Microwave Devices: It is used in the development of tunable microwave devices due to its dielectric properties.
Mécanisme D'action
The mechanism of action of potassium tantalum oxide is primarily related to its electronic structure. The compound’s electronic properties are influenced by the arrangement of potassium, tantalum, and oxygen atoms in its crystal lattice. This arrangement allows for efficient absorption and emission of light, making it useful in optoelectronic and luminescent applications . Additionally, its high dielectric constant and low loss properties make it suitable for use in microwave devices .
Comparaison Avec Des Composés Similaires
Potassium tantalum oxide is often compared with other perovskite metal oxide semiconductors, such as barium titanate (BaTiO₃), potassium niobate (KNbO₃), and strontium titanate (SrTiO₃). While these compounds share similar crystal structures, this compound is unique due to its combination of high refractive index, good absorption properties, and excellent dielectric properties . This makes it particularly valuable in applications requiring high-performance electronic and optical materials.
List of Similar Compounds
- Barium titanate (BaTiO₃)
- Potassium niobate (KNbO₃)
- Strontium titanate (SrTiO₃)
Propriétés
Formule moléculaire |
KO3Ta |
|---|---|
Poids moléculaire |
268.044 g/mol |
Nom IUPAC |
potassium;oxido(dioxo)tantalum |
InChI |
InChI=1S/K.3O.Ta/q+1;;;-1; |
Clé InChI |
GTFKZOWFWFAWLD-UHFFFAOYSA-N |
SMILES canonique |
[O-][Ta](=O)=O.[K+] |
Description physique |
White odorless powder; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)






![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)


